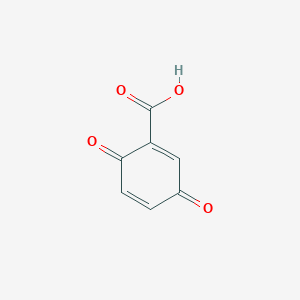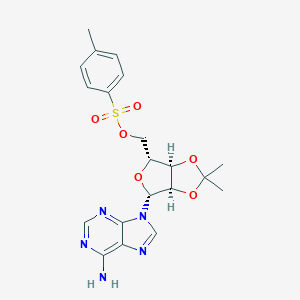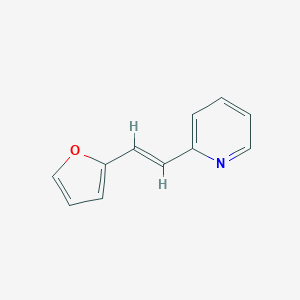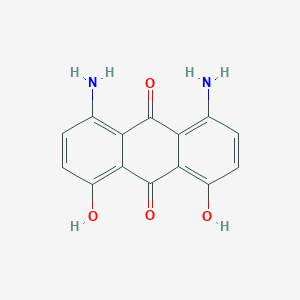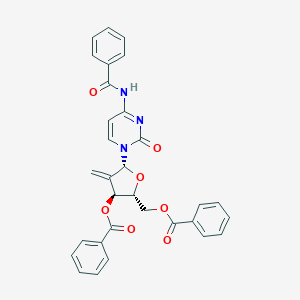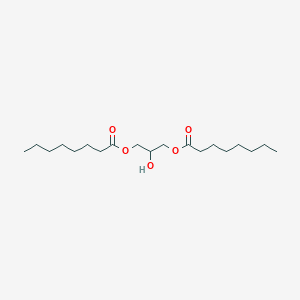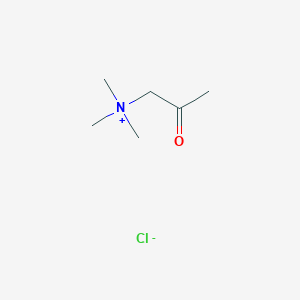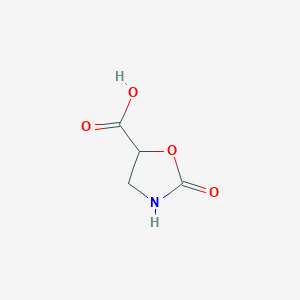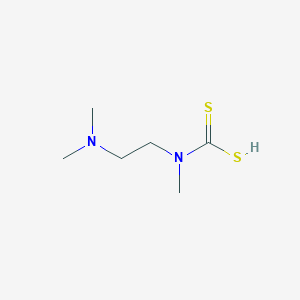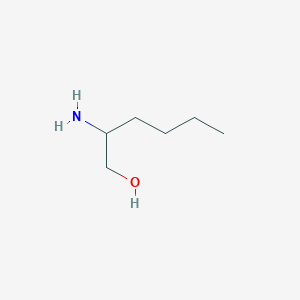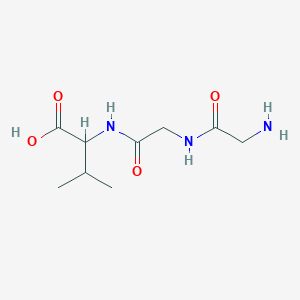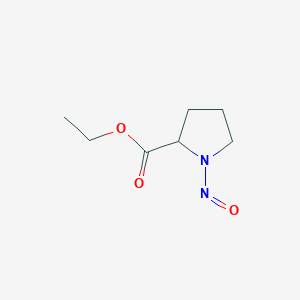
N-Nitrosoproline ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosoproline ethyl ester (NPEE) is a synthetic compound that belongs to the class of N-nitroso compounds (NOCs). N-nitroso compounds are a group of organic compounds that contain a nitroso group (-NO) attached to a nitrogen atom. NPEE is a highly reactive compound that has been extensively used in scientific research as a model compound for studying the biological effects of NOCs.
Mecanismo De Acción
The mechanism of action of N-Nitrosoproline ethyl ester involves the formation of reactive intermediates such as nitrosamines and nitrosoalkenes. These reactive intermediates can react with DNA, proteins, and other biomolecules, leading to DNA damage, protein modification, and other biochemical and physiological effects. The reactive intermediates can also induce oxidative stress and inflammation, which are known to be involved in the development of cancer and other diseases.
Efectos Bioquímicos Y Fisiológicos
N-Nitrosoproline ethyl ester has been shown to induce DNA damage, protein modification, and other biochemical and physiological effects in various cell types. N-Nitrosoproline ethyl ester has been shown to induce oxidative stress and inflammation, which are known to be involved in the development of cancer and other diseases. N-Nitrosoproline ethyl ester has also been shown to affect cell proliferation, apoptosis, and differentiation, which are important processes in the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Nitrosoproline ethyl ester has several advantages for lab experiments. It is a well-characterized compound that can be easily synthesized and purified. It is also highly reactive, which makes it a useful tool for studying the biological effects of NOCs. However, N-Nitrosoproline ethyl ester also has some limitations. It is a synthetic compound that may not accurately reflect the biological effects of naturally occurring NOCs. It is also a highly reactive compound that can be difficult to handle and may require special precautions in lab experiments.
Direcciones Futuras
There are several future directions for research on N-Nitrosoproline ethyl ester. One direction is to study the effects of N-Nitrosoproline ethyl ester on different cell types and tissues. Another direction is to study the effects of N-Nitrosoproline ethyl ester on different biomolecules such as lipids and carbohydrates. Additionally, future research could focus on developing new methods for synthesizing N-Nitrosoproline ethyl ester and other NOCs, as well as developing new techniques for studying the biological effects of these compounds. Finally, research could focus on developing new therapeutic strategies for targeting NOCs and their effects on cancer and other diseases.
Conclusion:
In conclusion, N-Nitrosoproline ethyl ester is a highly reactive compound that has been extensively used in scientific research as a model compound for studying the biological effects of NOCs. N-Nitrosoproline ethyl ester has been shown to induce DNA damage, protein modification, and other biochemical and physiological effects in various cell types. N-Nitrosoproline ethyl ester has several advantages for lab experiments, but it also has some limitations. Future research could focus on studying the effects of N-Nitrosoproline ethyl ester on different cell types and tissues, developing new methods for synthesizing N-Nitrosoproline ethyl ester and other NOCs, and developing new therapeutic strategies for targeting NOCs and their effects on cancer and other diseases.
Métodos De Síntesis
N-Nitrosoproline ethyl ester can be synthesized through the reaction of proline ethyl ester with nitrous acid. The reaction can be carried out in an acidic solution at low temperatures. The yield of N-Nitrosoproline ethyl ester can be improved by using a catalyst such as copper or silver salts. The structure of N-Nitrosoproline ethyl ester has been confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N-Nitrosoproline ethyl ester has been extensively used in scientific research as a model compound for studying the biological effects of NOCs. NOCs are known to be carcinogenic and mutagenic, and they have been linked to the development of various types of cancer in humans. N-Nitrosoproline ethyl ester has been used to study the mechanism of action of NOCs and their role in cancer development. N-Nitrosoproline ethyl ester has also been used to study the effects of NOCs on DNA, proteins, and other biomolecules.
Propiedades
Número CAS |
16339-06-3 |
|---|---|
Nombre del producto |
N-Nitrosoproline ethyl ester |
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
ethyl 1-nitrosopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-2-12-7(10)6-4-3-5-9(6)8-11/h6H,2-5H2,1H3 |
Clave InChI |
CPURSCKAPPWVBT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN1N=O |
SMILES canónico |
CCOC(=O)C1CCCN1N=O |
Sinónimos |
N-nitrosoproline ethyl ester N-nitrosoproline ethyl ester, (L)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



